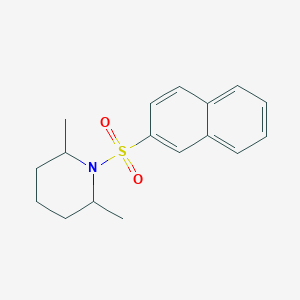![molecular formula C22H30N4O2 B3899134 6-(3,4-dimethyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B3899134.png)
6-(3,4-dimethyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide
Overview
Description
6-(3,4-dimethyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMPPN and is known for its ability to modulate various biological processes. In
Mechanism of Action
DMPPN exerts its biological effects through the modulation of various signaling pathways. This compound has been shown to activate the PI3K/Akt signaling pathway, which regulates cell proliferation and survival. DMPPN has also been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
DMPPN has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit inflammation. DMPPN has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
DMPPN has several advantages for use in lab experiments. This compound is relatively stable and can be easily synthesized in large quantities. DMPPN also has a well-defined mechanism of action, making it a useful tool for studying various biological processes. However, DMPPN has some limitations for use in lab experiments. This compound may have off-target effects, and its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on DMPPN. One area of research is the development of DMPPN analogs with improved potency and selectivity. Another area of research is the elucidation of the precise molecular mechanisms underlying the biological effects of DMPPN. Additionally, further studies are needed to determine the safety and efficacy of DMPPN in preclinical and clinical settings.
Scientific Research Applications
DMPPN has been extensively studied for its potential applications in scientific research. This compound has been shown to modulate various biological processes, including cell proliferation, apoptosis, and inflammation. DMPPN has also been shown to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammation-related disorders.
properties
IUPAC Name |
6-(3,4-dimethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-17-16-26(14-13-25(17)2)21-11-8-19(15-24-21)22(27)23-12-4-5-18-6-9-20(28-3)10-7-18/h6-11,15,17H,4-5,12-14,16H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCHKGSKCVKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-5-[(cyclohexylamino)sulfonyl]benzoic acid](/img/structure/B3899051.png)

acetyl]amino}benzoate](/img/structure/B3899069.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B3899082.png)
![3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3899092.png)
![10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine](/img/structure/B3899093.png)


![2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3899111.png)
![4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}benzoic acid](/img/structure/B3899119.png)
![methyl 3-{[(4-bromophenyl)amino]sulfonyl}benzoate](/img/structure/B3899124.png)

![N-(4-acetylphenyl)-2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3899147.png)
![benzyl 2-{[(2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B3899158.png)